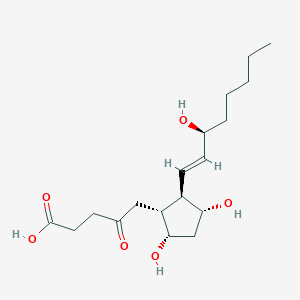
Carboxyphosphamide
Übersicht
Beschreibung
Carboxyphosphamide is a nitrogen mustard . It is a type of nitrogen mustard drug which exerts its effects through the alkylation of DNA .
Synthesis Analysis
Carboxyphosphamide is converted by liver cytochrome P450 (CYP) enzymes into the primary metabolite 4-hydroxycyclophosphamide (4-OH-CPA), followed by non-enzymatic generation of the bioactive metabolites phosphoramide mustard and acrolein .Molecular Structure Analysis
The molecular formula of Carboxyphosphamide is C7H15Cl2N2O4P . The IUPAC name is 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoic acid .Chemical Reactions Analysis
Carboxyphosphamide is a type of nitrogen mustard drug which exerts its effects through the alkylation of DNA . The drug is not cell-cycle phase-specific and metabolizes to an active form capable of inhibiting protein synthesis through DNA and RNA crosslinking .Physical And Chemical Properties Analysis
Carboxyphosphamide has a molecular weight of 293.08 g/mol . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Oncology: Chemotherapeutic Agent
Carboxyphosphamide, a derivative of cyclophosphamide, is primarily used in oncology as a chemotherapeutic agent. It functions by interfering with the growth of cancer cells, which are then destroyed by the body . The compound is particularly relevant in the application of high-dose chemotherapy, where its metabolism plays a crucial role. At higher doses, a greater proportion of the drug is eliminated as inactive metabolites, which is a key consideration in treatment planning .
Immunology: Immunosuppression
In the field of immunology, Carboxyphosphamide is utilized for its immunosuppressive properties. It can suppress the immune response, which is beneficial in conditions where the immune system is inappropriately active, such as autoimmune diseases . This application is critical in preventing the body from attacking its own cells and tissues.
Pharmacokinetics: Drug Metabolism
The study of Carboxyphosphamide’s pharmacokinetics reveals how the body processes and eliminates the drug. Understanding its metabolic pathways is essential for optimizing dosing regimens and minimizing side effects. The activation pathway of Carboxyphosphamide metabolism is saturable, which influences its pharmacodynamics .
Biochemistry: Mechanism of Action
Carboxyphosphamide’s mechanism of action is a key research area in biochemistry. It involves the enzymatic conversion of a non-toxic transport form into an active form at the site of action. This conversion is crucial for the drug’s anti-tumor activity and is a focus for developing new cytostatics .
Molecular Pharmacology: Design of Analogues
Research in molecular pharmacology involves designing and synthesizing Carboxyphosphamide analogues with improved selectivity and reduced toxicity. Advances in analytical techniques are instrumental in this process, allowing for the rational design of these analogues .
Clinical Pharmacology: Toxicity and Antitumor Activity
Clinical pharmacology studies focus on the balance between Carboxyphosphamide’s toxicity and its antitumor activity. The goal is to maximize the therapeutic effects while minimizing adverse reactions. This involves careful monitoring of drug concentrations and their effects on the body .
Wirkmechanismus
Target of Action
Carboxyphosphamide, a metabolite of Cyclophosphamide , primarily targets both aldehyde dehydrogenase and cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various substances within the body, including drugs and toxins.
Mode of Action
Carboxyphosphamide is formed through the enzymatic oxidation of aldophosphamide, a pivotal aldehyde intermediate . This process is catalyzed by hepatic class 1 aldehyde dehydrogenase (ALDH-1) . The activity of both aldehyde dehydrogenase and cytochrome P450 enzymes determines carboxyphosphamide production in vivo .
Biochemical Pathways
The biochemical pathway of Carboxyphosphamide involves the conversion of Cyclophosphamide into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide . Aldophosphamide is further oxidized to form Carboxyphosphamide . This pathway is influenced by the activity of both aldehyde dehydrogenase and cytochrome P450 enzymes .
Pharmacokinetics
The pharmacokinetics of Carboxyphosphamide is complex and involves several stages of metabolic activation and inactivation . The balance between metabolic activation and inactivation of cyclophosphamide can be influenced by factors such as autoinduction, dose escalation, drug-drug interactions, and individual differences . Knowledge of the pharmacokinetics of cyclophosphamide, and possibly monitoring the pharmacokinetics of cyclophosphamide in individuals, may be useful for improving its therapeutic index .
Result of Action
The result of Carboxyphosphamide’s action is the detoxification of Cyclophosphamide . It is formed as a part of the body’s mechanism to neutralize the effects of Cyclophosphamide . .
Action Environment
The action of Carboxyphosphamide, like many other drugs, can be influenced by various environmental factors. These factors can include the individual’s metabolic rate, the presence of other drugs, and the individual’s overall health status . .
Zukünftige Richtungen
While specific future directions for Carboxyphosphamide were not found in the search results, there are potential directions in the development of carbohydrate-containing drugs . These include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
Eigenschaften
IUPAC Name |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAKAJLYYGOZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030866 | |
| Record name | Carboxyphosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxyphosphamide | |
CAS RN |
22788-18-7 | |
| Record name | Carboxyphosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22788-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxyphosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022788187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxyphosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carboxyphosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP4677AX41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















